2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound with a unique structure that includes both quinazolinone and phenethylamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: This step involves the condensation of 2-amino-3,4-dimethoxybenzoic acid with acetic anhydride to form the quinazolinone core.
Introduction of the Phenethylamine Moiety: The phenethylamine moiety is introduced through a nucleophilic substitution reaction using 3,4-dimethoxyphenethylamine.
Final Coupling: The final step involves coupling the quinazolinone core with the phenethylamine moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogenation with palladium on carbon in ethanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as a neuroprotective agent.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which are involved in cell signaling pathways.
Receptor Binding: It binds to certain receptors in the brain, providing neuroprotective effects.
Pathways Involved: The compound affects pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-phenethylchromone: Similar in structure but lacks the quinazolinone core.
2,6-Dimethoxy-4-methylphenol: Similar in having methoxy groups but differs significantly in overall structure.
Uniqueness
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to its combination of quinazolinone and phenethylamine moieties, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H27N3O6 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C23H27N3O6/c1-14-25-17-12-21(32-5)20(31-4)11-16(17)23(28)26(14)13-22(27)24-9-8-15-6-7-18(29-2)19(10-15)30-3/h6-7,10-12H,8-9,13H2,1-5H3,(H,24,27) |
InChI Key |
QRFRLDBJZAUPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCC3=CC(=C(C=C3)OC)OC)OC)OC |
Origin of Product |
United States |
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